molecular formula C12H25Cl2N3O B1442616 2-(4-aminopiperidin-1-yl)-N-cyclopentylacetamide dihydrochloride CAS No. 1332531-46-0

2-(4-aminopiperidin-1-yl)-N-cyclopentylacetamide dihydrochloride

Cat. No.: B1442616
CAS No.: 1332531-46-0
M. Wt: 298.25 g/mol
InChI Key: QRDYTICCGCXZPW-UHFFFAOYSA-N
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Description

2-(4-aminopiperidin-1-yl)-N-cyclopentylacetamide dihydrochloride is a chemical compound that features a piperidine ring, an acetamide group, and a cyclopentyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-aminopiperidin-1-yl)-N-cyclopentylacetamide dihydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of metal catalysts and controlled reaction environments to facilitate efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(4-aminopiperidin-1-yl)-N-cyclopentylacetamide dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Alkylating Agents: Alkyl halides, cyclopentyl halides

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of 2-(4-aminopiperidin-1-yl)-N-cyclopentylacetamide dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-aminopiperidin-1-yl)-N-cyclopentylacetamide dihydrochloride is unique due to its specific combination of a piperidine ring, an acetamide group, and a cyclopentyl moiety. This unique structure contributes to its distinct pharmacological properties and potential therapeutic applications .

Properties

IUPAC Name

2-(4-aminopiperidin-1-yl)-N-cyclopentylacetamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O.2ClH/c13-10-5-7-15(8-6-10)9-12(16)14-11-3-1-2-4-11;;/h10-11H,1-9,13H2,(H,14,16);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRDYTICCGCXZPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN2CCC(CC2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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